![molecular formula C15H22ClNO2 B1382328 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1803599-18-9](/img/structure/B1382328.png)
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
This compound is a complex organic molecule that likely contains a carboxylic acid group (-COOH), a phenyl group (a variant of a benzene ring), and a dimethylamino group (-N(CH3)2). It also includes a cyclohexane ring, which is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclohexane and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Catalytic Applications and Reaction Mechanisms
- Recyclable Catalysis : A study used a structurally simpler DMAP salt, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), as a recyclable catalyst for acylating alcohols and phenols. This research could provide insight into how similar compounds might be used in catalysis, particularly in acylation reactions under base-free conditions (Liu et al., 2014).
Synthesis of Complex Molecules
- Cyclization Reactions : A ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material in various alkylation and ring closure reactions, leading to a diverse library of compounds. This showcases the potential of similar compounds in synthesizing structurally diverse molecules (Roman, 2013).
- Cycloaddition Reactions : Research on 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene's cycloaddition with methyl acrylate to form 4-Hydroxymethyl-2-cyclohexen-1-one demonstrates the utility of dimethylamino-substituted compounds in cycloaddition reactions, which are crucial for constructing cyclic structures (Kozmin et al., 2003).
Molecular Conformation and Behavior
- Conformational Studies : The synthesis and structural analysis of 1-(Dimethylamino)-1-phenyl-1-silacyclohexane provided insights into its conformational properties both in gas and solution, highlighting the impact of molecular structure on conformational preferences. This kind of study is relevant for understanding the behavior of cyclohexane derivatives with amino and phenyl substituents (Shainyan et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMMJPPMJMTFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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